3-Pyrrolidin-3-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine
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Overview
Description
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a trifluoromethyl group, and an imidazo[4,5-b]pyridine core, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the pyrrolidine ring and the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.
Industry: Its chemical properties make it suitable for use in various industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism by which (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group and imidazo[4,5-b]pyridine core are particularly important for binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
- (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-d]pyridine
Uniqueness
Compared to similar compounds, (S)-3-(Pyrrolidin-3-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine stands out due to its specific arrangement of functional groups, which can result in unique reactivity and binding properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
3-pyrrolidin-3-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4/c12-11(13,14)10-17-8-2-1-4-16-9(8)18(10)7-3-5-15-6-7/h1-2,4,7,15H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGODKWRHTYKUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C3=C(C=CC=N3)N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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